Cas no 2763909-64-2 (4-Fluoro-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-5-(trifluoromethyl)benzoic acid)

4-Fluoro-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-5-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative featuring both a reactive allyloxycarbonyl (Alloc) protecting group and a trifluoromethyl substituent. The presence of the Alloc group allows for selective deprotection under mild conditions, making it valuable in peptide synthesis and other applications requiring temporary amine protection. The fluorine and trifluoromethyl groups enhance its metabolic stability and lipophilicity, which can be advantageous in medicinal chemistry and agrochemical development. This compound serves as a versatile intermediate for further functionalization, particularly in the design of bioactive molecules where controlled reactivity and stability are critical. Its structural features make it suitable for use in advanced synthetic methodologies.
4-Fluoro-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-5-(trifluoromethyl)benzoic acid structure
2763909-64-2 structure
Product Name:4-Fluoro-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-5-(trifluoromethyl)benzoic acid
CAS No:2763909-64-2
MF:C12H9F4NO4
MW:307.197777509689
CID:6238867
PubChem ID:165984315
Update Time:2025-06-10

4-Fluoro-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-5-(trifluoromethyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-37343570
    • 4-fluoro-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-5-(trifluoromethyl)benzoic acid
    • 2763909-64-2
    • 4-Fluoro-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-5-(trifluoromethyl)benzoic acid
    • Inchi: 1S/C12H9F4NO4/c1-2-3-21-11(20)17-9-5-8(13)7(12(14,15)16)4-6(9)10(18)19/h2,4-5H,1,3H2,(H,17,20)(H,18,19)
    • InChI Key: QXAMFUZIDGKVDT-UHFFFAOYSA-N
    • SMILES: FC1=CC(=C(C(=O)O)C=C1C(F)(F)F)NC(=O)OCC=C

Computed Properties

  • Exact Mass: 307.04677042g/mol
  • Monoisotopic Mass: 307.04677042g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 413
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 75.6Ų

4-Fluoro-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-5-(trifluoromethyl)benzoic acid Pricemore >>

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4-Fluoro-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-5-(trifluoromethyl)benzoic acid Related Literature

Additional information on 4-Fluoro-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-5-(trifluoromethyl)benzoic acid

Introduction to 4-Fluoro-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-5-(trifluoromethyl)benzoic acid (CAS No. 2763909-64-2)

4-Fluoro-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-5-(trifluoromethyl)benzoic acid, identified by its CAS number 2763909-64-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzoic acids, a well-documented family of molecules known for their diverse biological activities and therapeutic potential. The presence of multiple functional groups, including a fluoro substituent, an amide moiety, and a trifluoromethyl group, endows this molecule with unique chemical properties that make it a promising candidate for further exploration in drug discovery.

The structural configuration of 4-Fluoro-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-5-(trifluoromethyl)benzoic acid is meticulously designed to optimize its interaction with biological targets. The fluoro atom, a common feature in many bioactive compounds, is known to enhance metabolic stability and binding affinity. This modification is particularly relevant in the development of drugs that require prolonged half-life and efficient target engagement. Additionally, the trifluoromethyl group contributes to lipophilicity, which can improve membrane permeability and oral bioavailability—critical factors in drug formulation.

The amide linkage in this compound introduces a polar region that can facilitate hydrogen bonding interactions with biological receptors. This feature is particularly valuable in the design of small-molecule inhibitors and modulators. The carboxyl group at the 5-position provides an acidic character, which can be exploited for pH-dependent drug delivery systems or for enhancing solubility in aqueous environments. These structural attributes collectively position 4-Fluoro-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-5-(trifluoromethyl)benzoic acid as a versatile scaffold for medicinal chemists.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies indicate that the combination of the fluoro, trifluoromethyl, and amide groups in 4-Fluoro-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-5-(trifluoromethyl)benzoic acid can lead to strong interactions with enzymes and receptors involved in inflammatory pathways, making it a potential candidate for treating conditions such as arthritis and autoimmune disorders. The propyl ester moiety at the 2-position also suggests possibilities for further derivatization, allowing for fine-tuning of pharmacokinetic properties.

In parallel, synthetic methodologies have evolved to streamline the preparation of complex molecules like 4-Fluoro-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-5-(trifluoromethyl)benzoic acid. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have enabled more efficient and scalable synthesis routes. For instance, palladium-catalyzed Buchwald-Hartwig amination has been employed to introduce the amide functionality with high regioselectivity. Additionally, fluorination methods have seen significant improvements, allowing for the introduction of fluorine atoms at precise positions within the molecule without unwanted side reactions.

The pharmaceutical industry has long recognized the importance of fluorinated compounds due to their enhanced pharmacological properties. The presence of a fluoro atom can modulate electronic effects, influencing both potency and selectivity. In particular, C-F bonds are known for their strength and stability, which can contribute to improved pharmacokinetics. Similarly, the trifluoromethyl group is renowned for its ability to increase lipophilicity while maintaining metabolic stability—a desirable profile for many therapeutic agents.

Current research focuses on leveraging computational tools to accelerate drug discovery pipelines. Machine learning models trained on large datasets of bioactive compounds have demonstrated remarkable accuracy in predicting binding affinities and identifying promising candidates. When applied to structures like 4-Fluoro-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-5-(trifluoromethyl)benzoic acid, these models can suggest optimal modifications or analogs that may enhance activity against specific targets. Such high-throughput virtual screening techniques have significantly reduced the time and cost associated with hit identification.

The benzoic acid core is a privileged scaffold in medicinal chemistry due to its extensive history of biological activity. Many approved drugs contain benzoic acid derivatives, highlighting their therapeutic relevance. The unique combination of functional groups in 4-Fluoro-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-5-(trifluoromethyl)benzoic acid builds upon this legacy by introducing modern modifications that enhance bioactivity while maintaining structural integrity.

Future directions in the study of this compound may include exploring its potential as an intermediate in multi-target directed ligands (MTDLs). MTDLs are designed to interact with multiple biological targets simultaneously, offering a synergistic therapeutic effect. By incorporating additional functional groups or appending different pharmacophores, researchers could generate libraries of compounds with enhanced efficacy against complex diseases such as cancer or neurodegenerative disorders.

The role of fluorine chemistry in medicinal drug development cannot be overstated. The ability to precisely incorporate fluorine atoms into molecular frameworks has led to breakthroughs in areas ranging from antiviral agents to anticancer drugs. As synthetic methodologies continue to advance, access to increasingly complex fluorinated derivatives will become more routine—further expanding the therapeutic potential of molecules like 4-Fluoro-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-5-(trifluoromethyl)benzoic acid.

In conclusion,4-fluoro - - - - - -- -- -- -- -- -- -- -- -- -- -- --- --- --- --- --- --- --- --- --- --- --- --- --- --- --- --- --- ---- 64 - 64 - 64 - 64 - 64 - 64 - 64 - 64 - 64 - 64 - 64---

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